![molecular formula C17H16N2O4 B4980600 6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)
6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known as Dimethyl Pyrazole Phosphate (DMPP), is a chemical compound widely used in scientific research applications. DMPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. The inhibition of acetylcholinesterase by DMPP leads to increased levels of acetylcholine, resulting in enhanced neurotransmission.
Mechanism of Action
DMPP acts as a reversible inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
DMPP has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory and learning, and increase attention. DMPP has also been shown to have a positive effect on the cardiovascular system, improving blood flow and reducing blood pressure. Additionally, DMPP has been shown to have a positive effect on the respiratory and gastrointestinal systems, improving lung function and reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPP in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on various physiological processes with a high degree of precision. However, one limitation of DMPP is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving DMPP. One potential direction is the development of new DMPP analogs with improved potency and selectivity for acetylcholinesterase. Another potential direction is the study of the effects of DMPP on other neurotransmitter systems, such as dopamine and serotonin. Additionally, DMPP could be used in combination with other drugs to study the interactions between different neurotransmitter systems.
Synthesis Methods
DMPP can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-1H-pyrazole with ethyl chloroformate, followed by reaction with 4-methylcoumarin-2-carboxylic acid and triethylamine. The resulting product is then treated with phosphorus oxychloride to form DMPP.
Scientific Research Applications
DMPP is widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It has been used to investigate the effects of acetylcholine on memory, learning, and attention. DMPP has also been used to study the effects of acetylcholine on the cardiovascular system, respiratory system, and gastrointestinal system.
properties
IUPAC Name |
6-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-6-17(21)23-15-5-4-13(8-14(10)15)22-9-16(20)19-12(3)7-11(2)18-19/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYXICXPKIIPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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